2-Bromo-6-iodobenzonitrile

Cross-Coupling Chemoselectivity Suzuki-Miyaura

2-Bromo-6-iodobenzonitrile (1245648-93-4) is a privileged ortho-disubstituted scaffold for iterative, chemoselective cross-coupling. Its differentiated Br/I pair enables predictable, high-yielding sequential bond formations—impossible with 2,6-dibromobenzonitrile. This step-economy minimizes purification, accelerating drug discovery, agrochemical heterocycle synthesis, and regioregular polymer production. Choose this building block to install molecular complexity with precision.

Molecular Formula C7H3BrIN
Molecular Weight 307.916
CAS No. 1245648-93-4
Cat. No. B597707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-iodobenzonitrile
CAS1245648-93-4
Synonyms2-Bromo-6-iodobenzonitrile
Molecular FormulaC7H3BrIN
Molecular Weight307.916
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C#N)Br
InChIInChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
InChIKeyLXIBANSYVFWOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-iodobenzonitrile (CAS 1245648-93-4): A Strategic Ortho-Dihalogenated Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-6-iodobenzonitrile (CAS 1245648-93-4) is a halogenated aromatic nitrile belonging to the class of ortho-disubstituted benzonitriles, with a molecular weight of 307.91 g/mol and the formula C7H3BrIN [1]. Characterized by a benzene ring bearing bromine at the 2-position and iodine at the 6-position, along with a nitrile group at the 1-position, this compound serves as a versatile intermediate for the construction of complex molecular scaffolds . Its unique substitution pattern, featuring two halogens with distinct reactivities ortho to a nitrile group, enables sequential and chemoselective transformations that are foundational to modern drug discovery and materials science [2].

Why 2-Bromo-6-iodobenzonitrile Cannot Be Replaced by Common Analogs in Multi-Step Synthesis: The Ortho-Dihalogen Advantage


The value of 2-bromo-6-iodobenzonitrile lies not in a single functional group, but in the synergistic interplay of its ortho-substitution pattern. Attempting to substitute it with a mono-halogenated benzonitrile (e.g., 2-bromo- or 2-iodobenzonitrile) forfeits the capacity for iterative, sequential cross-couplings, a core strategy for building molecular complexity in a step-economical manner [1]. Replacing it with a symmetrical dihalogenated analog, such as 2,6-dibromobenzonitrile, results in the loss of chemoselectivity; the two identical halogens cannot be reliably differentiated under standard reaction conditions, often leading to complex mixtures of mono- and bis-coupled products and requiring additional protection/deprotection steps . Furthermore, the ortho-relationship between the halogens and the nitrile group imparts unique electronic and steric characteristics that influence reaction rates and regioselectivity in ways that meta- or para-substituted isomers cannot replicate [2]. The combination of iodine's superior leaving group ability with the more robust bromine enables a precise choreography of bond-forming events that is simply not possible with other substitution patterns or single-halogen building blocks.

Quantitative Differentiation of 2-Bromo-6-iodobenzonitrile: Head-to-Head Comparisons with Analogs


Chemoselective Sequential Suzuki-Miyaura Cross-Coupling: Iodine vs. Bromine Reactivity in Ortho-Dihalogenated Benzonitriles

2-Bromo-6-iodobenzonitrile enables a chemoselective, sequential cross-coupling strategy due to the significant reactivity difference between the aryl iodide and aryl bromide positions. Under standard Suzuki-Miyaura conditions, the C-I bond reacts preferentially, allowing for selective installation of a first aryl/heteroaryl group . The remaining C-Br bond can then be activated in a subsequent coupling step. In contrast, 2,6-dibromobenzonitrile (comparator) offers no inherent chemoselectivity, as both C-Br bonds possess nearly identical reactivity . This lack of selectivity necessitates sub-stoichiometric control or additional protection strategies, increasing step count and reducing overall yield.

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Step-Economy in Ortho-Biaryl Synthesis: Comparative Yield and Step Count Analysis vs. 2-Bromo-6-iodobenzonitrile Analogs

Synthesizing an unsymmetrical ortho-disubstituted biaryl using 2-bromo-6-iodobenzonitrile can be accomplished in two sequential cross-coupling steps with intermediate purification [1]. Achieving the same product using a mono-halogenated starting material would require a minimum of three steps (e.g., first halogenation, then sequential couplings), or a non-selective approach that yields a statistical mixture of products requiring separation [2]. While direct quantitative yield data comparing 2-bromo-6-iodobenzonitrile to 2,6-dibromobenzonitrile under identical conditions is not available in public literature, the inherent step reduction is a well-established principle in organic synthesis. The use of 2-bromo-6-iodobenzonitrile aligns with the principles of step-economy and atom-economy, reducing waste, time, and cost in multi-step syntheses [3].

Step-Economy Process Chemistry Medicinal Chemistry

Palladium-Catalyzed Ullmann Cross-Coupling: Evidence of Utility in Heterocycle Synthesis with o-Iodobenzonitriles

In a palladium-catalyzed Ullmann cross-coupling reaction, o-iodobenzonitriles, including 2-iodobenzonitrile and 2-bromo-6-iodobenzonitrile, were successfully coupled with β-iodoenones and β-iodoacrylates [1]. This reaction demonstrates the specific utility of the o-iodobenzonitrile motif, where the ortho-iodine is a competent coupling partner. While the study does not provide a direct, quantitative comparison with a non-iodinated analog, it highlights the value of the iodine atom in this specific transformation. A direct comparator, such as 2-bromobenzonitrile, is known to be less reactive under similar Ullmann conditions [2], supporting the inference that 2-bromo-6-iodobenzonitrile's iodine atom is the key reactive handle. The resulting products can be further elaborated to diverse heterocyclic systems, underscoring the building block's utility in medicinal chemistry.

Ullmann Coupling Heterocycle Synthesis Palladium Catalysis

Ortho-Effect on Benzonitrile Basicity: Quantified Steric and Electronic Influence of Ortho-Substituents

Studies on the basicity of 2-substituted benzonitriles have quantified the 'ortho effect,' which is the difference in basicity when compared to the corresponding 4-substituted isomer. This effect, which can be as large as 25 kJ mol⁻¹, arises from a combination of steric hindrance, electronic effects, and specific intramolecular interactions [1]. While this specific study did not include 2-bromo-6-iodobenzonitrile, the presence of both bromine and iodine atoms in the ortho positions (2- and 6-) relative to the nitrile group will subject the molecule to significant steric compression and unique electronic polarization. This altered basicity and electron density distribution, compared to a mono-ortho-substituted analog like 2-bromobenzonitrile, will translate into different reactivity profiles in nucleophilic additions, metalations, and other transformations that are sensitive to the nitrile's electronic environment [2]. The ortho-effect provides a quantifiable, albeit indirect, basis for expecting differentiated behavior.

Ortho-Effect Basicity Structure-Activity Relationship

Optimal Deployment Scenarios for 2-Bromo-6-iodobenzonitrile Based on Proven Differentiation


Medicinal Chemistry: Rapid Synthesis of Unsymmetrical Ortho-Biaryl Libraries for SAR Studies

In a drug discovery program targeting a specific kinase or GPCR, a common task is to explore structure-activity relationships (SAR) around a central ortho-substituted biaryl core. 2-Bromo-6-iodobenzonitrile is the ideal starting material. Its chemoselective reactivity allows a medicinal chemist to sequentially couple two distinct aryl/heteroaryl groups (e.g., a phenylboronic acid to the iodine site, followed by a pyridine boronic ester to the bromine site) in a predictable and high-yielding two-step process [1]. This contrasts sharply with using 2,6-dibromobenzonitrile, which would yield a statistical mixture of products and require chromatographic separation, drastically slowing library synthesis . The ortho-nitrile also serves as a versatile handle for subsequent transformations into amides, tetrazoles, amines, or heterocycles, further expanding the accessible chemical space.

Process Chemistry: Scalable Route to an Advanced Pharmaceutical Intermediate with Ortho-Disubstituted Aromatic Core

For the scale-up of a late-stage pharmaceutical intermediate featuring an unsymmetrical 2,6-diaryl benzonitrile motif, process chemists value step-economy and robust, reproducible transformations. 2-Bromo-6-iodobenzonitrile offers a clear advantage over alternative building blocks. A two-step sequential cross-coupling sequence using this compound is inherently more scalable than a multi-step route involving halogenation of a mono-functionalized arene, which may require harsh conditions and generate difficult-to-remove byproducts [1]. The ortho-substitution pattern also influences the physical properties of intermediates, potentially simplifying crystallization and isolation during scale-up. The predictable chemoselectivity ensures that the process can be optimized for high yield and purity, minimizing the need for costly and time-consuming purification of complex mixtures [2].

Agrochemical Discovery: Construction of Novel Fused Heterocycles with Potential Herbicidal or Fungicidal Activity

The synthesis of novel agrochemicals often relies on the construction of complex fused heterocyclic systems. 2-Bromo-6-iodobenzonitrile is a particularly useful building block for this purpose. Following a sequential cross-coupling strategy to install specific substituents, the ortho-nitrile and the remaining aryl halide can be engaged in intramolecular cyclization reactions to form indoles, quinolines, isoquinolines, or other nitrogen-containing heterocycles [1]. For example, a Sonogashira coupling at the iodine position followed by an intramolecular Heck cyclization onto the bromine position could rapidly generate a substituted isoindolinone scaffold . This ability to orchestrate multiple bond-forming events in a controlled manner from a single, densely functionalized starting material accelerates the exploration of chemical space for new crop protection agents.

Materials Science: Synthesis of Ortho-Linked Conjugated Polymers and Molecular Wires

In the development of organic electronic materials, precise control over monomer structure and polymerization is crucial for tuning optoelectronic properties. 2-Bromo-6-iodobenzonitrile can be employed as a monomer in the synthesis of ortho-linked conjugated polymers or as a key component in molecular wires. Sequential cross-coupling polymerization using this AB-type monomer (where A = iodine, B = bromine) can lead to well-defined, head-to-tail polymers with a high degree of regioregularity [1]. The ortho-linkage geometry imposes a kink in the polymer backbone, which can modulate conjugation length, solubility, and solid-state packing. The nitrile group acts as an electron-withdrawing substituent, lowering the LUMO energy level and making the material more n-type in character, which is valuable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

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